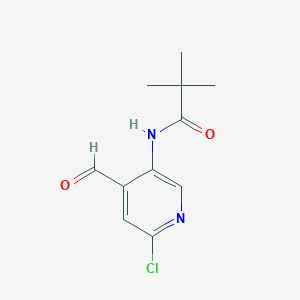

N-(6-chloro-4-formylpyridin-3-yl)pivalamide

CAS No.: 93493-66-4

Cat. No.: VC8154056

Molecular Formula: C11H13ClN2O2

Molecular Weight: 240.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93493-66-4 |

|---|---|

| Molecular Formula | C11H13ClN2O2 |

| Molecular Weight | 240.68 g/mol |

| IUPAC Name | N-(6-chloro-4-formylpyridin-3-yl)-2,2-dimethylpropanamide |

| Standard InChI | InChI=1S/C11H13ClN2O2/c1-11(2,3)10(16)14-8-5-13-9(12)4-7(8)6-15/h4-6H,1-3H3,(H,14,16) |

| Standard InChI Key | NFPXRZAYLJWZRR-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(=O)NC1=CN=C(C=C1C=O)Cl |

| Canonical SMILES | CC(C)(C)C(=O)NC1=CN=C(C=C1C=O)Cl |

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

N-(6-Chloro-4-formylpyridin-3-yl)pivalamide consists of a pyridine ring substituted at the 3-position with a pivalamide group (-NHC(=O)C(CH₃)₃), a chloro group at the 6-position, and a formyl group (-CHO) at the 4-position. The IUPAC name, N-(6-chloro-4-formylpyridin-3-yl)-2,2-dimethylpropanamide, reflects this substitution pattern. The SMILES notation CC(C)(C)C(=O)NC1=CN=C(C=C1C=O)Cl and InChIKey NFPXRZAYLJWZRR-UHFFFAOYSA-N provide unambiguous representations of its structure .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃ClN₂O₂ | |

| Molecular Weight | 240.68 g/mol | |

| CAS Registry Number | 93493-66-4 | |

| Purity | 95% (typical commercial grade) |

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is synthesized via multi-step routes, typically beginning with functionalization of a pyridine precursor. A plausible pathway involves:

-

Chlorination: Introduction of a chloro group at the 6-position using POCl₃ or PCl₅.

-

Formylation: Vilsmeier-Haack reaction to install the formyl group at the 4-position.

-

Amidation: Coupling of the 3-amino group with pivaloyl chloride under basic conditions .

Table 2: Hypothetical Synthetic Steps

| Step | Reaction | Reagents/Conditions | Yield* |

|---|---|---|---|

| 1 | Chlorination | POCl₃, DMF, 80–100°C | 60–70% |

| 2 | Formylation | DMF/POCl₃, 0–5°C | 50–60% |

| 3 | Amidation | Pivaloyl chloride, Et₃N, THF | 70–80% |

| *Theoretical yields based on analogous reactions. |

Reactivity and Functionalization

The formyl and chloro groups confer distinct reactivity:

-

Formyl Group: Participates in condensations (e.g., formation of Schiff bases with amines) and nucleophilic additions.

-

Chloro Group: Susceptible to nucleophilic aromatic substitution (e.g., with amines or alkoxides) or cross-coupling reactions (Suzuki, Buchwald-Hartwig).

-

Pivalamide Group: Enhances steric bulk, potentially directing regioselectivity in subsequent reactions .

Physicochemical Properties

Table 3: Predicted Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| LogP (Partition Coefficient) | 1.8 ± 0.3 | Calculated (PubChem) |

| Density | 1.3 ± 0.1 g/cm³ | |

| Flash Point | 213.0 ± 28.7 °C |

Applications in Scientific Research

Medicinal Chemistry

The compound’s formyl group enables covalent targeting of nucleophilic residues (e.g., cysteine, lysine) in enzymes, making it a candidate for irreversible inhibitors. For example, analogous formylpyridine derivatives have been explored as kinase inhibitors in oncology.

Organic Synthesis

As a building block, it facilitates the construction of complex heterocycles. Recent studies highlight its use in synthesizing:

-

Metal-Organic Frameworks (MOFs): Via coordination of the formyl group to metal centers.

-

Polymer Precursors: Through polymerization of Schiff base derivatives .

Challenges and Future Directions

Analytical and Synthetic Gaps

-

Stereochemical Control: The impact of substituent positions on reaction outcomes requires further study.

-

Scalability: Optimizing yields in large-scale syntheses remains a challenge.

Emerging Applications

-

Bioconjugation: Leveraging the formyl group for site-specific protein labeling.

-

Antimicrobial Agents: Preliminary studies on related chloroformylpyridines show activity against Gram-positive bacteria.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume